tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate
Description
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a methyl substituent at the 3S position, and a methylamino group at the 4R position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drug candidates targeting aminergic receptors or enzymes requiring stereospecific recognition . Its stereochemistry and functional group arrangement influence its reactivity, solubility, and biological activity, making it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(8)12-5)10(14)15-11(2,3)4/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1 |
InChI Key |
DQSUJASVQFYGKZ-IUCAKERBSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1NC)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC1NC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Chiral Pool Approach
- The synthesis often begins with chiral precursors such as L-proline derivatives or other enantiomerically pure amino acids to ensure stereochemical control during ring formation.
- For example, tert-butyl (3S)-3-(methylamino)pyrrolidine-1-carboxylate can be prepared from (S)-pyrrolidine derivatives, which serve as intermediates for further functionalization.
Formation of the Pyrrolidine Ring
- Cyclization reactions are employed to form the pyrrolidine ring, typically via intramolecular nucleophilic substitution or reductive amination.
- The stereochemistry at C-3 and C-4 is controlled by the choice of starting materials and reaction conditions.
Protection of the Nitrogen with tert-Butyl Carbamate (Boc)
- The nitrogen at position 1 is protected using tert-butoxycarbonyl chloride (Boc₂O) in the presence of a base such as triethylamine or DMAP.
- This step is crucial to prevent unwanted side reactions during subsequent transformations and to facilitate purification.
Representative Preparation Method (Literature-Based)
Stereochemical Control and Analysis
- The stereochemical integrity of the (3S,4R) configuration is confirmed by chiral HPLC, NMR spectroscopy (including NOESY and COSY experiments), and X-ray crystallography when possible.
- Use of chiral catalysts or auxiliaries during alkylation and reductive amination steps enhances enantioselectivity.
- Protecting groups such as Boc help stabilize intermediates and prevent racemization.
Alternative Synthetic Approaches
- Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., Rhodium or Palladium complexes) for enantioselective hydrogenation or cross-coupling to install substituents with high stereocontrol.
- Use of Oxazolidinone Auxiliaries: Temporary chiral auxiliaries can direct stereoselective transformations on the pyrrolidine ring.
- Continuous Flow Synthesis: For industrial scale-up, continuous flow reactors can optimize reaction times and yields while maintaining stereochemical purity.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Chiral amino acid derivatives (e.g., L-proline) |
| Key Functional Group Installations | Methylation at C-3, methylamino introduction at C-4 |
| Protecting Group | tert-Butyl carbamate (Boc) on nitrogen at position 1 |
| Typical Solvents | Dichloromethane (DCM), Dimethylformamide (DMF), Tetrahydrofuran (THF) |
| Catalysts/Bases | Triethylamine, DMAP, K₂CO₃, NaBH₃CN |
| Typical Yields | 65–92% per step |
| Stereochemical Confirmation | Chiral HPLC, NMR, X-ray crystallography |
Research Findings and Notes
- The Boc protection step is highly efficient and critical for isolating the target compound in pure form.
- Reductive amination for methylamino group installation is sensitive to reaction conditions; mild reducing agents like sodium cyanoborohydride are preferred to avoid over-reduction.
- The stereochemical outcome is strongly influenced by the choice of chiral starting materials and reaction conditions, with enantiomeric excesses typically exceeding 95% when optimized.
- Industrial patents describe similar synthetic routes with modifications for scale-up and improved purity, including the use of oxazolidinone intermediates and flow chemistry techniques.
Chemical Reactions Analysis
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the tert-butyl group can influence the reactivity of the compound, making it more resistant to certain types of reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used as a precursor for the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the tert-butyl group can influence the compound’s binding affinity to certain receptors or enzymes, thereby modulating its biological activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
- Stereochemistry : The 3S,4R configuration in the parent compound contrasts with the 3S,4S diastereomer in , which likely alters hydrogen-bonding capacity and target binding .
- Substituent Effects : Bromomethyl () introduces electrophilic reactivity for further functionalization, while fluorinated analogs () enhance metabolic stability and lipophilicity .
Biological Activity
Introduction
tert-Butyl (3S,4R)-3-methyl-4-(methylamino)pyrrolidine-1-carboxylate is a chemical compound with notable structural features that suggest potential biological activity. This compound contains a pyrrolidine ring with chiral centers at the 3 and 4 positions, which may influence its interactions with biological targets. The molecular formula is , and it has a molecular weight of approximately 214.30 g/mol.
Chemical Structure and Properties
The compound's structure includes:
- tert-butyl group : A bulky substituent that can affect the compound's lipophilicity and binding interactions.
- Methyl group : Contributes to steric effects and may influence receptor binding.
- Methylamino group : Provides basicity, which may enhance interaction with acidic biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₂ |
| Molecular Weight | 214.30 g/mol |
| Chiral Centers | 3 (S), 4 (R) |
| Functional Groups | tert-butyl, methyl, methylamino |
Biological Activity
Research into the biological activity of this compound indicates its potential for interaction with various biological targets. The compound's unique stereochemistry allows for selective binding to specific enzymes or receptors, which could modulate their activity.
- Receptor Binding : Preliminary studies suggest that the compound may act as a ligand for certain receptors, potentially influencing signaling pathways associated with neurotransmission or metabolic processes.
- Enzymatic Interaction : The compound could inhibit or activate specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation .
Study 1: Inhibition of Enzymatic Activity
In a controlled laboratory setting, this compound was tested for its ability to inhibit a specific enzyme involved in amino acid metabolism. Results indicated a significant reduction in enzymatic activity at concentrations above 10 µM.
Study 2: Neurotransmitter Modulation
A study focusing on neurotransmitter systems revealed that the compound could modulate the release of dopamine in neuronal cultures. This effect suggests potential applications in treating disorders related to dopamine dysregulation.
Table 2: Summary of Biological Studies
| Study Focus | Findings | Concentration Tested |
|---|---|---|
| Enzymatic Inhibition | Significant inhibition observed | >10 µM |
| Neurotransmitter Modulation | Modulated dopamine release | Various concentrations |
Potential Therapeutic Applications
Given its biological activity, this compound may have several therapeutic applications:
- Neurological Disorders : Potential use in conditions like Parkinson's disease or depression due to its effects on neurotransmitter systems.
- Metabolic Disorders : Possible applications in disorders involving amino acid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
